![molecular formula C19H17N3O4 B2846641 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 891121-69-0](/img/structure/B2846641.png)
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
The compound “N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is a complex organic molecule. It contains several functional groups including an oxadiazole ring, a benzodioxine ring, and a carboxamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and benzodioxine rings would likely result in a rigid, planar structure for this portion of the molecule . The dimethylphenyl group would add additional complexity to the structure .Scientific Research Applications
Synthesis and Antimicrobial Activities
- Novel analogs of related compounds, exhibiting promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis, have been synthesized and evaluated for cytotoxic activity, demonstrating antibacterial effects at non-cytotoxic concentrations (Palkar et al., 2017).
- Another study synthesized N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, showing significant antimicrobial and antioxidant activities, which suggests a potential for developing biologically active compounds (Sindhe et al., 2016).
Antidepressant and Anticonvulsant Effects
- Research on novel pyrazole derivatives has demonstrated considerable antidepressant and anticonvulsant activities, suggesting a potential use in treating related disorders (Abdel-Aziz et al., 2009).
Anticancer Applications
- A study focused on the design and synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibited moderate to excellent anticancer activity against various cancer cell lines, indicating their potential as anticancer agents (Ravinaik et al., 2021).
Crystal Structure and Biological Studies
- Crystal structure analysis and biological studies of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives have been conducted, revealing good antibacterial and potent antioxidant activities, adding to the understanding of the structure-activity relationship of such compounds (Karanth et al., 2019).
Synthesis and Biological Evaluation
- Synthesis and biological evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrated potent cytotoxic properties against various cancer cell lines, highlighting the significance of these compounds in cancer therapy (Deady et al., 2003).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information, it’s not possible to provide a mechanism of action for this compound.
Safety and Hazards
properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-11-3-4-12(2)14(9-11)18-21-22-19(26-18)20-17(23)13-5-6-15-16(10-13)25-8-7-24-15/h3-6,9-10H,7-8H2,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGOMUQNTXJABZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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